Optical Rotation Benchmark: Distinguishing (2R,4R)-(-) from (2S,4S)-(+) Enantiomer
The specific optical rotation of (2R,4R)-(-)-pentanediol is consistently reported as [α]D −53.5° (c = 10, EtOH), while its enantiomer (2S,4S)-(+)-pentanediol exhibits a positive rotation of equivalent magnitude. This clear sign distinction enables rapid enantiomeric identity verification by polarimetry and serves as a critical quality control parameter to prevent accidental use of the incorrect enantiomer in stereoselective syntheses.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α]20D = −53.5° (c = 10 in EtOH); [α]21/D = −40.4° (c = 10 in CHCl3) |
| Comparator Or Baseline | (2S,4S)-(+)-2,4-pentanediol: Positive rotation of equivalent magnitude (opposite sign) |
| Quantified Difference | Opposite sign of optical rotation (levorotatory vs. dextrorotatory) |
| Conditions | Polarimetry; c = 10 in ethanol at 20 °C |
Why This Matters
Optical rotation sign is the primary identity check for chiral procurement; using the wrong enantiomer in asymmetric synthesis will invert the stereochemical outcome of the reaction, potentially rendering the product inactive or harmful.
